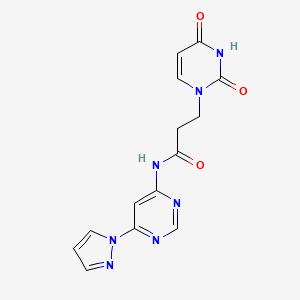

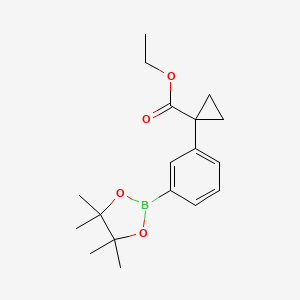

Ethyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is also known as Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate . It has a complex structure that includes a cyclopropane ring and a boronate ester group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropane ring and a boronate ester group . The InChI code for this compound is1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3 . Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a density of approximately 1.0±0.1 g/cm³ . Its boiling point is around 236.8±42.0 °C at 760 mmHg . The compound has a molar refractivity of 59.7±0.4 cm³ .科学的研究の応用

Polymer Chemistry and Material Science

One of the applications of complex cyclopropane derivatives involves the field of polymer chemistry. For instance, the enzymatic oligomerization of related cyclopropane carboxylates in the presence of cyclodextrine at room temperature has been explored. This process, catalyzed by horseradish peroxidase, leads to the formation of oligomers that can be cross-linked via free radical polymerization, showcasing the potential of these compounds in creating new polymer materials (Yan Pang, H. Ritter, Monir Tabatabai, 2003).

Medicinal Chemistry and Bioactivity

In medicinal chemistry, cyclopropane derivatives are synthesized for their potential bioactive properties. A study on the synthesis of lignan conjugates via cyclopropanation revealed that certain synthesized compounds exhibited notable antimicrobial and antioxidant activities. This suggests the utility of cyclopropane derivatives in developing new pharmaceuticals with antimicrobial and antioxidant properties (K. Raghavendra et al., 2016).

Ethylene Biosynthesis in Plants

In the domain of plant science, the study of cyclopropane carboxylic acids sheds light on ethylene biosynthesis, a critical process in plant growth and development. Specifically, 1-aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane derivative, serves as a direct precursor to ethylene, illustrating the vital role of these compounds in plant physiology and their potential impact on agriculture (J. Polko, J. Kieber, 2019).

Organic Synthesis and Catalysis

Cyclopropane derivatives are also pivotal in organic synthesis and catalysis. For example, gold-catalyzed reactions involving cyclopropane derivatives for the conversion of ethylene showcase the versatility of these compounds in synthetic chemistry, offering pathways to create complex molecular structures efficiently (S. G. Rull, Andrea Olmos, P. Pérez, 2019).

作用機序

Target of Action

Compounds with similar structures have been used in the preparation of triazolone compounds as pparα antagonists . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Mode of Action

It’s known that similar compounds participate in borylation reactions . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst forms pinacol benzyl boronate . This reaction is a key step in many synthetic pathways.

Biochemical Pathways

The compound is involved in several biochemical pathways. It participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It also takes part in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . These reactions can lead to the formation of various bioactive compounds.

Pharmacokinetics

The compound’s molecular weight, refractive index, and density can provide some insights into its pharmacokinetic properties. For instance, the molecular weight can influence the compound’s absorption and distribution, while the density and refractive index can affect its solubility and interaction with light, respectively.

Result of Action

It’s known that similar compounds are used in the preparation of triazolone compounds as pparα antagonists , which are useful in the treatment of cancer and viral infections .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2-8°C , suggesting that temperature can affect its stability

特性

IUPAC Name |

ethyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BO4/c1-6-21-15(20)18(10-11-18)13-8-7-9-14(12-13)19-22-16(2,3)17(4,5)23-19/h7-9,12H,6,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGONBLZRDYLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)

![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)

![1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2931823.png)

![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2931824.png)

![N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2931830.png)

![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2931831.png)

![8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2931833.png)

![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2931834.png)